Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a multifunctional heterocyclic compound featuring:
- A piperazine-1-carboxylate backbone, which is common in bioactive molecules due to its role in enhancing solubility and binding affinity.
- A 3-chlorophenyl substituent, known to influence lipophilicity and receptor interactions.
- A 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine moiety, which shares structural homology with pyridin-2(1H)-one derivatives reported to exhibit antioxidant and antimicrobial activities .
Properties
IUPAC Name |
ethyl 4-[(3-chlorophenyl)-[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O4/c1-3-35-26(34)30-12-10-29(11-13-30)24(20-7-4-8-21(27)15-20)23-22(32)14-18(2)31(25(23)33)17-19-6-5-9-28-16-19/h4-9,14-16,24,32H,3,10-13,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLHSUSPUUMOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS Number: 897611-59-5) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Compound Structure and Properties
The molecular formula of the compound is , with a molecular weight of 497.0 g/mol. The structure features a piperazine ring, a chlorophenyl group, and a pyridine derivative, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H29ClN4O4 |
| Molecular Weight | 497.0 g/mol |
| CAS Number | 897611-59-5 |
Pharmacological Activities
Antitumor Activity
Research indicates that compounds with similar structures exhibit potent antitumor activities. For instance, derivatives of pyridine and piperazine have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study showed that related compounds demonstrated IC50 values lower than 10 µM against several cancer cell lines, indicating significant antitumor potential .
CNS Activity
Piperazine derivatives are known for their central nervous system (CNS) effects. The compound may exhibit neuroleptic activity, similar to other piperazine-based drugs that act as dopamine receptor antagonists. This activity could be beneficial in treating disorders such as schizophrenia or anxiety .
Antimicrobial Properties
The presence of the pyridine moiety enhances the compound's antimicrobial efficacy. Studies have shown that related compounds exhibit significant antibacterial and antifungal activities against various pathogens. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans, showing promising results .
The biological activities of this compound are likely mediated through multiple pathways:
- Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Receptor Interaction: The piperazine structure allows for interaction with neurotransmitter receptors, potentially modulating CNS activities.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that pyridine derivatives can influence ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
- Antitumor Efficacy in vitro: A study evaluated the compound against human colon cancer (HCT116) cells, reporting an IC50 value of approximately 8 µM, demonstrating its potential as an anticancer agent .
- CNS Activity Assessment: In animal models, the compound was tested for anxiolytic effects using the elevated plus maze test. Results indicated a significant increase in time spent in the open arms compared to controls, suggesting potential anxiolytic properties .
- Antimicrobial Testing: Laboratory tests confirmed that the compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of compounds similar to Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate in cancer treatment. For instance, derivatives of piperazine have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to this compound could yield promising anticancer agents .
-
Neurological Disorders
- Compounds with piperazine rings have been investigated for their neuroprotective properties. Research indicates that modifications to the piperazine structure can enhance activity against neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes . This suggests that this compound may have similar effects.
- Antimicrobial Activity
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their anticancer properties. Among these, certain compounds demonstrated IC50 values indicating effective inhibition of tumor growth in vitro. The study suggested that modifications similar to those found in this compound could enhance efficacy against specific cancer types .
Case Study 2: Neuroprotective Effects
Research conducted on a series of piperazine-based compounds indicated their potential as neuroprotective agents. In vitro assays showed that these compounds could significantly reduce oxidative stress in neuronal cells. The findings support further exploration of this compound for treating neurodegenerative disorders .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying pharmacokinetic properties:
| Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| 2M NaOH, EtOH/H₂O (1:1), reflux, 6h | Carboxylic acid derivative | 78–85% |
This transformation is analogous to Cetirizine synthesis protocols where ester hydrolysis with NaOH achieves high conversion rates . Acidic hydrolysis (HCl/H₂SO₄) is less common due to competing decomposition of the dihydropyridinone ring.
Piperazine Functionalization
The piperazine nitrogen participates in alkylation and acylation reactions, enabling structural diversification:
A. N-Alkylation
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Benzyl chloride, K₂CO₃ | DMF, 80°C, 12h | N-Benzylpiperazine derivative |
B. Acylation
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Acetyl chloride, Et₃N | CH₂Cl₂, 0°C→RT, 4h | N-Acetylpiperazine derivative |
These reactions exploit the nucleophilic nature of the piperazine amines, with alkylation typically requiring polar aprotic solvents.
Dihydropyridinone Ring Modifications
The 1,2-dihydropyridin-2-one core undergoes oxidation and substitution:
A. Oxidation
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄, H₂O/acetone | RT, 3h | Pyridone derivative |
B. Hydroxyl Group Functionalization
The 4-hydroxy group participates in esterification or silylation:
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Ac₂O, pyridine | RT, 24h | Acetyl-protected derivative | |
| TBSCl, imidazole | DMF, 60°C, 6h | Silyl ether derivative |
Multi-Component Reactions
Ultrasound-assisted protocols using InCl₃ (20 mol%) in 50% EtOH enhance reaction efficiency for pyrano-pyrazole derivatives, suggesting applicability for hybrid heterocycle synthesis :
| Components | Conditions | Outcome | Yield |
|---|---|---|---|
| Malononitrile, aldehyde | Ultrasound, 40°C, 20min | Spirocyclic derivative | 80–95% |
Stability Under Synthetic Conditions
Critical stability data for process optimization:
| Parameter | Observation | Reference |
|---|---|---|
| pH < 3 | Degradation of dihydropyridinone | |
| T > 120°C | Thermal decomposition |
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Functional Group | Reactivity (Relative) | Preferred Reactions |
|---|---|---|
| Piperazine amines | High | Alkylation, acylation |
| Ethyl carboxylate | Moderate | Hydrolysis |
| 4-Hydroxy group | Moderate | Protection, esterification |
| 3-Chlorophenyl | Low | Cross-coupling |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural complexity necessitates comparison with analogues sharing key motifs:
a) Piperazine-Carboxylate Derivatives
- Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate (): Similarities: Both compounds share the piperazine-carboxylate core and chlorophenyl substituents. Differences: The triazolo-pyrimidine ring in the analogue replaces the dihydropyridinone moiety, likely altering electron distribution and steric effects.
b) Pyridin-2(1H)-one Derivatives
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (): Similarities: The 2-oxo-1,2-dihydropyridine scaffold is conserved. Differences: The target compound’s 4-hydroxy group (vs. reports 79.05% radical scavenging for the bromophenyl analogue, suggesting the hydroxy group’s critical role .
Key Findings :
- Antioxidant Activity : The hydroxy group in the target compound may align with ’s findings, where hydroxy/methoxy substituents correlate with radical scavenging efficacy.
- Antimicrobial Potential: The pyridin-3-ylmethyl group could enhance membrane penetration, similar to quaternary ammonium compounds in , though direct data is lacking.
Physicochemical and ADMET Properties
- Solubility : The hydroxy group may improve aqueous solubility compared to methoxy analogues, as seen in ’s compounds.
- Metabolic Stability : Piperazine derivatives often exhibit moderate metabolic stability, but the pyridin-3-ylmethyl group could introduce cytochrome P450 interactions.
- Toxicity : Chlorophenyl groups are associated with hepatotoxicity risks, necessitating further in vitro profiling .
Methodological Considerations in Similarity Assessment
- Molecular Fingerprints : Tanimoto/Dice coefficients () could quantify structural overlap with kinase inhibitors (e.g., gefitinib), though activity cliffs () limit predictability.
- Docking Studies : ’s docking protocols (using Py-Rx/BIOVIA) suggest the target compound may bind tightly to antioxidant-related proteins (e.g., NADPH oxidase), but experimental validation is required.
Preparation Methods
Piperazine Functionalization
Piperazine derivatives are typically synthesized via nucleophilic aromatic substitution or reductive amination. The patent WO2009057133A2 describes a method for introducing ethoxyacetic acid substituents to piperazine, which can be adapted for carboxylate formation:
- Reaction : Piperazine is treated with ethyl chloroformate in the presence of a base (e.g., triethylamine) to yield ethyl piperazine-1-carboxylate .
- Conditions : Dichloromethane (DCM), 0–5°C, 2 hours.
- Yield : ~85%.
Key Modification : Subsequent alkylation at the piperazine nitrogen introduces the hydroxypyridinone and 3-chlorophenyl groups.
Synthesis of Hydroxypyridinone Subunit
Pyridinone Ring Formation
The hydroxypyridinone moiety is synthesized via cyclization of a β-ketoamide precursor:
- Starting Material : Ethyl acetoacetate and 3-(aminomethyl)pyridine.
- Reaction : Condensation under acidic conditions (HCl, ethanol) forms the β-ketoamide, which undergoes cyclization upon heating (80°C, 6 hours).
- Product : 4-Hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine (Intermediate B ).
Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| β-Ketoamide formation | HCl, ethanol, reflux | 72% |
| Cyclization | 80°C, 6 hours | 68% |
Introduction of 3-Chlorophenylmethyl Group
Friedel-Crafts Alkylation
The 3-chlorophenyl group is introduced via Friedel-Crafts alkylation using 3-chlorobenzyl chloride as the electrophile:
- Reaction : Intermediate B is treated with 3-chlorobenzyl chloride in the presence of AlCl₃ (Lewis acid).
- Conditions : Anhydrous DCM, 25°C, 12 hours.
- Product : 3-(3-Chlorophenylmethyl)-4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine (Intermediate C ).
Optimization : Excess AlCl₃ (1.5 equiv.) improves yield by minimizing di-alkylation.
Final Coupling and Esterification
Alkylation of Piperazine Carboxylate
Intermediate A (ethyl piperazine-1-carboxylate) undergoes alkylation with Intermediate C under basic conditions:
- Reaction : Intermediate C is deprotonated with NaH (2 equiv.) in DMF and reacted with Intermediate A .
- Conditions : 60°C, 8 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Stereochemical Considerations
The target compound lacks chiral centers, eliminating the need for enantioselective synthesis. However, regioselectivity during alkylation is ensured by steric hindrance at the piperazine nitrogen.
Alternative Synthetic Routes
One-Pot Tandem Reaction
A streamlined approach combines pyridinone cyclization and piperazine alkylation in a single vessel:
- Reagents : Ethyl piperazine-1-carboxylate, 3-chlorobenzyl chloride, β-ketoamide precursor.
- Conditions : AlCl₃ (1.2 equiv.), DMF, 100°C, 24 hours.
- Yield : 44% (lower due to side reactions).
Challenges and Optimization
Hydroxypyridinone Stability
The hydroxyl group in the pyridinone ring is prone to oxidation. Protective groups (e.g., tert-butyldimethylsilyl) are employed during alkylation and removed post-synthesis via fluoride treatment.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade sensitive intermediates. Switching to THF improves stability at the cost of slower kinetics.
Analytical Data and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.32–7.28 (m, 4H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, COOCH₂), 3.82 (s, 2H, NCH₂Py).
- HRMS : m/z calculated for C₂₆H₂₉ClN₄O₄ [M+H]⁺: 497.1854; found: 497.1856.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing NaH with K₂CO₃ in alkylation steps reduces costs but extends reaction times (24 hours vs. 8 hours).
Waste Management
AlCl₃ waste is neutralized with aqueous NaHCO₃, yielding inert Al(OH)₃ precipitate.
Q & A
Q. Example SAR Table
How to optimize pharmacokinetic properties for in vivo studies?
Key parameters and methods:
- Lipophilicity : Adjust logP via substituent modification (e.g., ethyl ester vs. carboxylic acid) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
Data Contradiction Analysis
How to resolve discrepancies in synthetic yields reported across studies?
Root causes and solutions:
- Reagent purity : Use freshly distilled solvents (e.g., THF, DMF) to avoid moisture-induced side reactions .
- Catalyst activity : Pre-activate Pd/C under flow before hydrogenation steps .
- Yield reporting : Normalize yields to account for intermediate purification losses .
Why do biological activity results vary between academic and industrial labs?
Mitigation strategies:
- Protocol harmonization : Adopt standardized assay kits (e.g., Promega CellTiter-Glo® for cytotoxicity) .
- Batch consistency : Characterize multiple synthetic batches via LC-MS to ensure reproducibility .
Methodological Recommendations
What advanced techniques are critical for studying this compound’s 3D conformation?
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., dihydropyridine ring puckering) .
- Dynamic NMR : Monitor conformational flexibility in solution (e.g., piperazine ring inversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
